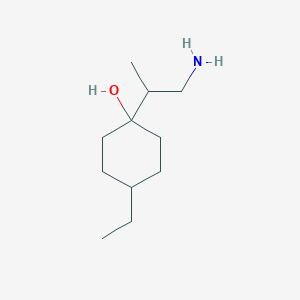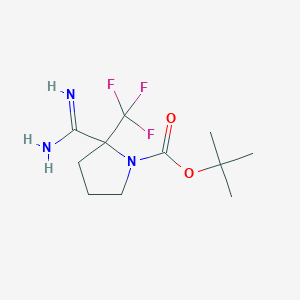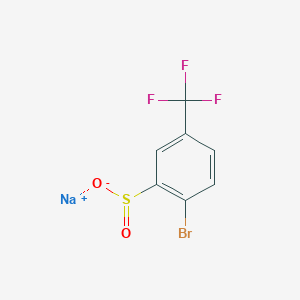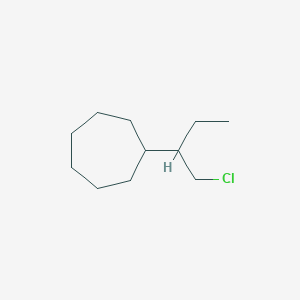
(1-Chlorobutan-2-yl)cycloheptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Chlorobutan-2-yl)cycloheptane is an organic compound with the molecular formula C11H21Cl. It is a derivative of cycloheptane, where a butyl group is substituted with a chlorine atom at the second position. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorobutan-2-yl)cycloheptane can be achieved through various methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . This method allows for the stereoselective formation of cycloheptane rings.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts such as CuCl2 can facilitate the coupling of unactivated C(sp3)-H bonds with electron-deficient olefins . This method leverages Ligand-to-Metal Charge Transfer (LMCT) to generate chlorine radicals, which act as powerful hydrogen atom transfer reagents.
化学反应分析
Types of Reactions
(1-Chlorobutan-2-yl)cycloheptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming butylcycloheptane.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed.
Major Products
Oxidation: Alcohols or ketones.
Reduction: Butylcycloheptane.
Substitution: Various substituted cycloheptanes depending on the nucleophile used.
科学研究应用
(1-Chlorobutan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of (1-Chlorobutan-2-yl)cycloheptane involves its interaction with molecular targets through various pathways. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The cycloheptane ring provides a stable framework that can undergo further chemical modifications .
相似化合物的比较
Similar Compounds
Cyclohexane: A six-membered ring cycloalkane.
Cyclooctane: An eight-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Uniqueness
(1-Chlorobutan-2-yl)cycloheptane is unique due to its seven-membered ring structure and the presence of a chlorine-substituted butyl group. This combination provides distinct chemical properties and reactivity compared to other cycloalkanes .
属性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC 名称 |
1-chlorobutan-2-ylcycloheptane |
InChI |
InChI=1S/C11H21Cl/c1-2-10(9-12)11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3 |
InChI 键 |
NBPNBCKRQZDKDP-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCl)C1CCCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


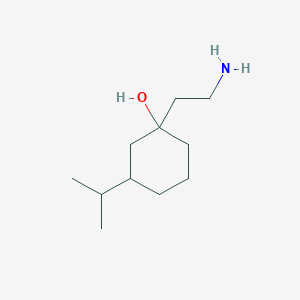


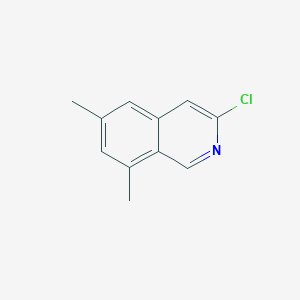
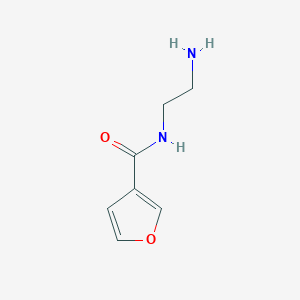
![5-[(Pyrrolidin-1-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13182550.png)
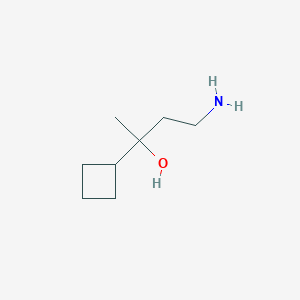
![1-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13182583.png)
